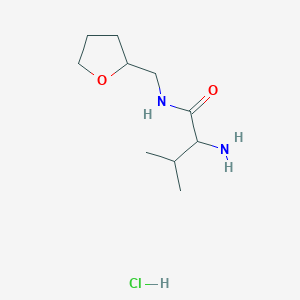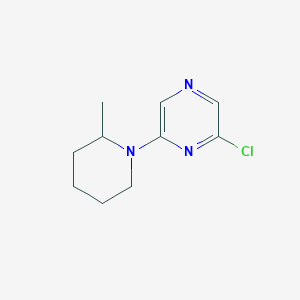![molecular formula C18H30ClNO B1395121 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1219967-83-5](/img/structure/B1395121.png)
4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
Descripción general
Descripción
The compound “4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains a tert-butyl group and a methylphenoxy group, which could influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a 2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl group. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structural motif in many natural and synthetic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine ring, the tert-butyl group, and the phenoxy group. The piperidine nitrogen could act as a nucleophile or base in reactions, while the oxygen in the phenoxy group could potentially be involved in reactions as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperidine ring and phenoxy group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Copolymerization in Polymer Chemistry
One significant application of compounds related to 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is in the field of polymer chemistry. Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which share structural similarities with the compound , have been used for copolymerization with styrene. These materials have been synthesized through processes like piperidine catalyzed Knoevenagel condensation and characterized by various chemical analysis methods. The copolymers were found to have diverse compositions calculated from nitrogen analysis, indicating their potential utility in creating new polymer materials with specific properties (Reddy et al., 2021).
Synthesis of Key Intermediates in Medicinal Chemistry
In medicinal chemistry, derivatives of piperidine, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, are used as key intermediates. For example, this compound is a crucial intermediate in the synthesis of Vandetanib, a therapeutic agent. Its synthesis involves multiple steps, including acylation, sulfonation, and substitution, and the method has been optimized for efficiency (Wang et al., 2015).
Development of Novel Inhibitors and Therapeutic Agents
The structure of 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride lends itself to modifications that can result in compounds with significant biological activity. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like dementia. Such compounds have shown potent inhibitory effects on acetylcholinesterase, highlighting their potential as therapeutic agents (Sugimoto et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(2-tert-butyl-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-14-5-6-17(16(13-14)18(2,3)4)20-12-9-15-7-10-19-11-8-15;/h5-6,13,15,19H,7-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZFRGFYFCTZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)
![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)



![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)
![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)